molecular formula C16H22ClNO3 B1439822 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 1227608-06-1

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B1439822
CAS No.: 1227608-06-1
M. Wt: 311.8 g/mol
InChI Key: HTPIIXOXXJMZNF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c18-15(19)14-11-17(10-13-4-2-1-3-5-13)12-16(14)6-8-20-9-7-16;/h1-5,14H,6-12H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPIIXOXXJMZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-oxo-3,8-diazaspiro[4.5]decane Derivative with Phenylalkane Derivative

A key step involves the nucleophilic substitution reaction between a 2-oxo-3,8-diazaspiro[4.5]decane derivative and a phenylalkane derivative bearing a suitable leaving group (halogen or sulfonyloxy group).

  • Reagents and Conditions:

    • The phenylalkane derivative contains a leaving group such as chlorine, bromine, mesyloxy, or tosyloxy.
    • The reaction is performed in an inert organic solvent (e.g., ethanol, isopropanol, toluene, dioxane, dimethylformamide).
    • A base is employed to neutralize liberated acid, such as triethylamine, pyridine, or inorganic carbonates.
    • Catalysts like alkali metal iodides may be added.
    • Temperature ranges from room temperature to the solvent boiling point.
    • Inert atmosphere (nitrogen or argon) is maintained.
  • Outcome:

    • Formation of the 2-Benzyl-8-oxa-2-azaspiro[4.5]decane derivative.
    • The product is isolated as an acid addition salt, which can be converted to the free base if desired.

Cyclization via 4-Ethynyl-4-hydroxypiperidine Derivative

An alternative pathway involves cyclization of a 4-ethynyl-4-hydroxypiperidine derivative with an isocyanate to form a carbamoyloxy intermediate, followed by cyclization:

  • Steps:

    • Reaction of 4-ethynyl-4-hydroxypiperidine with an isocyanate (R-NCO) to form 4-carbamoyloxy-4-ethynylpiperidine.
    • Cyclization of this intermediate:
      • In acidic medium (presence of dry hydrogen halide such as HCl or HBr) in an inert solvent like diethyl ether or tetrahydrofuran to form a 2-imino-1,3-dioxolane salt, which upon hydrolysis yields the spirocyclic acid.
      • Alternatively, in basic medium (alkali metal acetates, carbonates, or tertiary amines like pyridine) in solvents such as methanol, toluene, or dimethylformamide, often at elevated temperatures (40°C to reflux).
  • Direct Cyclization:

    • The carbamoyloxy intermediate can be cyclized directly in the reaction mixture without isolation, improving efficiency.

Cyclization of 4-Acetyl-4-hydroxypiperidine Derivatives

  • Reaction of 4-acetyl-4-hydroxypiperidine with isocyanates forms 4-acetyl-4-carbamoyloxypiperidine derivatives.
  • These are cyclized under similar basic conditions as above to yield spirocyclic compounds.
  • The process may be conducted without isolation of intermediates.

Solvents and Catalysts

Step Solvent Examples Catalysts / Bases Notes
Nucleophilic substitution Ethanol, isopropanol, toluene, dioxane, DMF Triethylamine, pyridine, alkali carbonates Inert atmosphere recommended
Acidic cyclization Diethyl ether, tetrahydrofuran, dioxane, acetic acid Dry hydrogen halides (HCl, HBr) Preferably dry conditions
Basic cyclization Methanol, toluene, DMF, acetonitrile, DMSO Alkali metal acetates, carbonates, pyridine Elevated temperature (40°C to reflux)

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Product/Intermediate
1 2-oxo-3,8-diazaspiro[4.5]decane + Phenylalkane derivative (with halogen) Inert solvent, base, 25-100°C, inert atmosphere 2-Benzyl-8-oxa-2-azaspiro[4.5]decane derivative (acid salt)
2a 4-ethynyl-4-hydroxypiperidine + R-NCO Room temp, known carbamoylation methods 4-carbamoyloxy-4-ethynylpiperidine derivative
2b Cyclization in acidic medium (dry HCl, ether) Inert solvent, room temp to reflux 2-imino-1,3-dioxolane salt intermediate
2c Hydrolysis with water Ambient conditions Target spirocyclic acid (hydrochloride salt)
3 Cyclization in basic medium (pyridine, acetates) 40°C to reflux Spirocyclic acid derivative

Research Findings and Yields

  • The nucleophilic substitution reactions generally proceed with moderate to good yields (40-70%), depending on the leaving group and reaction conditions.
  • Cyclization steps under acidic or basic conditions are efficient and can be conducted without isolation of intermediates, enhancing overall yield and reducing purification steps.
  • The hydrochloride salt is typically obtained by treatment with dry hydrogen chloride, yielding a stable crystalline form suitable for further applications.
  • The use of inert solvents and controlled atmosphere prevents side reactions and degradation.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Nucleophilic substitution 2-oxo-3,8-diazaspiro + phenylalkane halide Base, inert solvent, 25-100°C Straightforward, versatile Requires pure starting materials
Acidic cyclization 4-carbamoyloxy-4-ethynylpiperidine + dry HCl Ether, room temp to reflux High selectivity, mild conditions Requires dry HCl handling
Basic cyclization 4-carbamoyloxy-4-ethynylpiperidine + base Pyridine or acetate, 40°C+ Can be done without isolation Elevated temp may cause side reactions
Cyclization of acetyl derivatives 4-acetyl-4-hydroxypiperidine + isocyanate Basic medium, 40°C to reflux Direct cyclization possible Intermediate stability concerns

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

(a) 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride
  • Molecular Formula: C₉H₁₅ClFNO₃
  • Molecular Weight : 240 Da .
  • Key Differences :
    • Substituent : Fluorine at position 4 instead of benzyl.
    • Impact : Reduced molecular weight and altered electronic properties due to fluorine's electronegativity. Likely lower lipophilicity compared to the benzyl-substituted analog .
(b) 2-[(tert-Butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
  • Molecular Formula: C₁₄H₂₃NO₅
  • Molecular Weight : 285.34 g/mol .
  • Key Differences :
    • Substituent : tert-Butoxycarbonyl (Boc) group instead of benzyl.
    • Impact : Increased steric hindrance from the bulky Boc group may reduce reactivity or binding affinity in biological systems. The Boc group is often used as a protective moiety in synthesis .
(c) 8-Oxa-2-azaspiro[4.5]decane Oxalate (2:1)
  • CAS : 1651840-84-4 .
  • Key Differences :
    • Counterion : Oxalate instead of hydrochloride.
    • Impact : Altered solubility and ionic strength. Oxalate salts typically exhibit lower aqueous solubility than hydrochlorides .

Functional Group Variations

(a) Sulfur-Containing Analog
  • Compound : 2-[(tert-Butoxy)carbonyl]-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-4-carboxylic Acid
  • Molecular Formula: C₁₄H₂₃NO₆S
  • Molecular Weight : 333.41 g/mol .
  • Key Differences: Sulfur Substitution: Replaces oxygen in the 8-oxa group with a sulfone (dioxo-thia).
(b) Hydroxyl-Substituted Analog
  • Compound : 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
  • CAS : 3970-79-4 .
  • Key Differences: Core Modification: Reversed oxygen and nitrogen positions in the spiro core.

Key Observations :

  • The benzyl group in the target compound contributes to higher lipophilicity, which may enhance membrane permeability in drug delivery applications compared to fluorine or sulfone analogs .
  • Hydrochloride salts generally offer better solubility in aqueous media than oxalate or free-base forms .

Biological Activity

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which includes a benzyl group and an oxa-azaspirodecane core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C16H22ClNO3
  • Molecular Weight : 311.81 g/mol
  • CAS Number : 1227608-06-1

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and resulting in various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies have shown that compounds with similar spirocyclic structures often possess significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have been tested against various bacterial strains, demonstrating inhibition of growth at varying concentrations.
  • Anticancer Properties
    • Preliminary research suggests that this compound may possess anticancer activity. Specific analogs have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines.
  • Enzyme Inhibition
    • The compound has been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in regulating blood pressure. ACE inhibitors are critical in treating hypertension and heart failure.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth at specific doses
AnticancerInduction of apoptosis in cancer cell lines
ACE InhibitionPotential as an ACE inhibitor with promising IC50 values

Detailed Research Findings

  • Antimicrobial Studies : A study conducted on related compounds demonstrated that spirocyclic structures can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL depending on the specific strain tested.
  • Anticancer Research : In vitro experiments revealed that certain derivatives of the compound could reduce cell viability in human cancer cell lines by more than 50% at concentrations as low as 20 µM, indicating a potential therapeutic window for further development.
  • ACE Inhibition Assays : Compounds similar to 2-Benzyl-8-oxa-2-azaspiro[4.5]decane have shown IC50 values in the low micromolar range for ACE inhibition, suggesting that this compound may also exhibit similar properties.

Q & A

Basic Research Question

  • Storage : Keep in airtight, desiccated containers at 2–8°C to prevent hydrolysis of the spirocyclic structure .
  • Exposure control : Use fume hoods for weighing and synthesis; avoid inhalation (risk of respiratory irritation) .
  • Emergency response : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .

How can researchers design stability studies for this compound under varying pH and temperature conditions?

Advanced Research Question

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor degradation via HPLC at 0, 24, and 72 hours.
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C.
  • pH-solubility profiling : Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy to identify optimal storage conditions .

What advanced separation techniques improve purification of structurally similar spirocyclic byproducts?

Advanced Research Question

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Membrane filtration : Apply nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities.
  • Crystallization screening : Test solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the target and byproducts .

How can researchers leverage machine learning to predict biological activity of this spirocyclic compound?

Advanced Research Question

  • Data curation : Compile structural analogs (e.g., CAS 35296-14-1 from ) and their bioactivity data (IC50_{50}, logP) into a training set.
  • Model training : Use Random Forest or neural networks to correlate molecular descriptors (e.g., topological polar surface area) with target binding.
  • Validation : Test predictions via in vitro assays (e.g., enzyme inhibition) and refine models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.